molecular formula C19H25FN6O2 B4527310 1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone

1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone

Cat. No.: B4527310
M. Wt: 388.4 g/mol
InChI Key: JSRXOKWXBDHZCH-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, a morpholinylmethyl group, and a tetrazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Morpholinylmethyl Group: This step involves the reaction of the intermediate with morpholine under appropriate conditions.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases or conditions.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-Chlorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone
  • 1-[2-(3-Bromophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone

Uniqueness

1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6O2/c20-16-5-3-4-15(12-16)17-6-1-2-7-25(17)19(27)14-26-18(21-22-23-26)13-24-8-10-28-11-9-24/h3-5,12,17H,1-2,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRXOKWXBDHZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)CN3C(=NN=N3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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